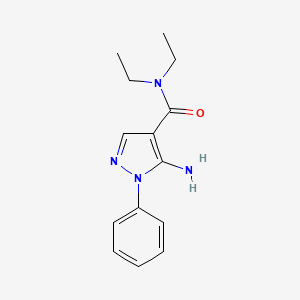
4-(2-Morpholinoacetamido)benzoic acid
Descripción general
Descripción
4-(2-Morpholinoacetamido)benzoic acid is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Application in Synthesis of Heterocyclic Compounds
- 4-(2-Cyanoacetamido)benzoic acid, a compound structurally related to 4-(2-Morpholinoacetamido)benzoic acid, was utilized as a key intermediate in the synthesis of various heterocyclic compounds. The newly synthesized compounds were characterized by elemental analyses and spectral data (IR, 1H NMR, and mass spectra) (Fadda, Mukhtar, & Refat, 2012).
2. Antibacterial and Antifungal Applications
- Novel 4-anilinoquinazoline derivatives synthesized from benzoic acid showed significant antibacterial activities, particularly against E. coli. These compounds were also evaluated for antifungal activities and potential DNA gyrase inhibitory activity was investigated using molecular docking simulation methods (Rezvan Rezaee Nasab et al., 2017).
- A series of 5-[2-(morpholin-4-yl)acetamido] and/or 5-[2-(4-Substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives exhibited broad-spectrum antimicrobial activity against certain strains of Gram-positive, Gram-negative bacteria, and Candida species (Temiz‐Arpacı et al., 2005).
3. Antioxidant and Anti-Hepatocarcinoma Activities
- Certain phenolic compounds, including 4-hydroxy benzoic acid, were prepared from Veronica ciliata and evaluated for their in vitro antioxidant and anti-hepatocarcinoma activities. These compounds exhibited strong anti-hepatocarcinoma activities (Lu et al., 2016).
4. Role in Complex Formation and Drug Delivery Systems
- The formation of complexes between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid was studied. Results indicated that alpha cyclodextrin is an effective carrier system for 2-(4-hydroxyphenylazo) benzoic acid molecules (Dikmen, 2021).
Propiedades
IUPAC Name |
4-[(2-morpholin-4-ylacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(9-15-5-7-19-8-6-15)14-11-3-1-10(2-4-11)13(17)18/h1-4H,5-9H2,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJNTHAFIUQZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid](/img/structure/B7842334.png)
![4-[({6-Methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoicacid](/img/structure/B7842349.png)
![4-[({Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid](/img/structure/B7842357.png)
![2-({6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl}amino)-3-hydroxybutanoic acid](/img/structure/B7842361.png)
![4-[({6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid](/img/structure/B7842367.png)
![1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B7842380.png)
![1-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7842386.png)
![2-[2-Hydroxyethyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7842390.png)
![5-Methyl-4-[4-(2-morpholin-4-ylethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7842405.png)
![4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B7842413.png)
![3-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B7842434.png)
![N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B7842443.png)

![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoic acid](/img/structure/B7842453.png)